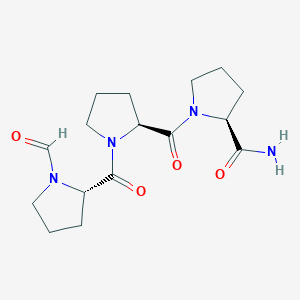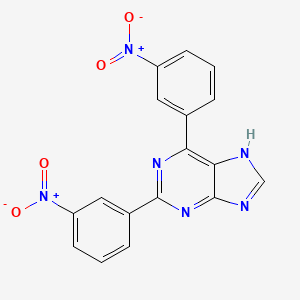
2,6-bis(3-nitrophenyl)-7H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-bis(3-nitrophenyl)-7H-purine is a heterocyclic compound that features a purine core substituted with two 3-nitrophenyl groups at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(3-nitrophenyl)-7H-purine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the purine core, which can be derived from commercially available starting materials such as adenine or guanine.
Nitration: The introduction of nitro groups onto the phenyl rings is achieved through nitration reactions. This involves treating the phenyl rings with a mixture of concentrated nitric acid and sulfuric acid under controlled conditions.
Coupling Reaction: The nitrated phenyl rings are then coupled to the purine core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction. This step requires the use of a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-bis(3-nitrophenyl)-7H-purine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,6-bis(3-nitrophenyl)-7H-purine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting purine-related pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biological Studies: The compound can be used to study the interactions of purine derivatives with biological targets, providing insights into their mechanisms of action.
Wirkmechanismus
The mechanism of action of 2,6-bis(3-nitrophenyl)-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The nitro groups and purine core play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-bis(4-nitrophenyl)-7H-purine: Similar structure with nitro groups at the 4-position of the phenyl rings.
2,6-bis(3-aminophenyl)-7H-purine: Similar structure with amino groups instead of nitro groups.
2,6-bis(3-methoxyphenyl)-7H-purine: Similar structure with methoxy groups instead of nitro groups.
Uniqueness
2,6-bis(3-nitrophenyl)-7H-purine is unique due to the presence of nitro groups at the 3-position of the phenyl rings, which imparts distinct electronic and steric properties
Eigenschaften
CAS-Nummer |
918537-09-4 |
|---|---|
Molekularformel |
C17H10N6O4 |
Molekulargewicht |
362.30 g/mol |
IUPAC-Name |
2,6-bis(3-nitrophenyl)-7H-purine |
InChI |
InChI=1S/C17H10N6O4/c24-22(25)12-5-1-3-10(7-12)14-15-17(19-9-18-15)21-16(20-14)11-4-2-6-13(8-11)23(26)27/h1-9H,(H,18,19,20,21) |
InChI-Schlüssel |
CLKWKCDWQVZVMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C(=NC(=N2)C4=CC(=CC=C4)[N+](=O)[O-])N=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


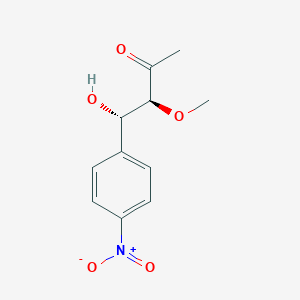
![8-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]-1-propylpurine-2,6-dione](/img/structure/B12612758.png)
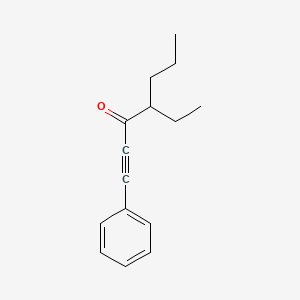
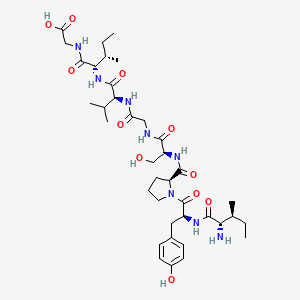
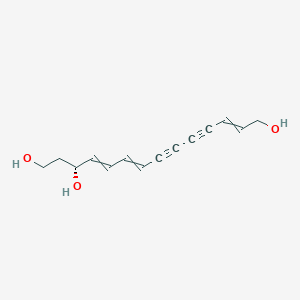


![2-Anilino-5-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-4(5H)-one](/img/structure/B12612811.png)
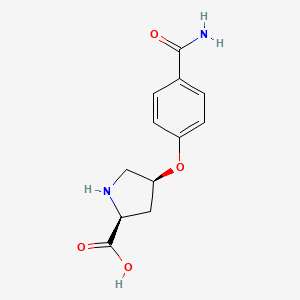
![lithium;2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide](/img/structure/B12612818.png)
![N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12612828.png)


